molecular formula C9H9NaO3 B1458325 Sodium 2-[2-(hydroxymethyl)phenyl]acetate CAS No. 262603-24-7

Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Cat. No.: B1458325
CAS No.: 262603-24-7
M. Wt: 188.16 g/mol
InChI Key: MHEMJFGMYQGYAN-UHFFFAOYSA-M
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Description

Sodium 2-[2-(hydroxymethyl)phenyl]acetate is a chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates both a phenylethanol and a hydroxymethyl moiety, which are functional groups known to be present in compounds with demonstrated biological activity. Scientific literature indicates that derivatives of 2-(2-(hydroxymethyl)phenyl)ethanol, which are structurally related to this compound, have been synthesized and evaluated for their potential as antibacterial agents . These derivatives have shown activity against both Gram-positive and Gram-negative bacteria in research settings, suggesting this compound may serve as a valuable intermediate or precursor in the development of new antimicrobial substances . The mechanism of action for this specific compound has not been fully elucidated and is an area for further investigation. Researchers value this compound for exploring structure-activity relationships and synthesizing novel bioactive molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

sodium;2-[2-(hydroxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3.Na/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4,10H,5-6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEMJFGMYQGYAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Dynamic Physicochemical Profiling & Stability Mechanisms[1]

Executive Summary

Sodium 2-[2-(hydroxymethyl)phenyl]acetate (CAS: 262603-24-7) is the sodium salt form of 2-(hydroxymethyl)phenylacetic acid.[1] It represents a critical chemical species in the synthesis and degradation pathways of Isobenzofuran-1(3H)-one (Phthalide) and non-steroidal anti-inflammatory drugs (NSAIDs) such as Nepafenac and Diclofenac.[1]

Unlike standard pharmaceutical intermediates, this compound exhibits pH-dependent dynamic isomerism .[1] In aqueous media, it exists in equilibrium with its lactone form (phthalide).[1] This guide provides the physicochemical data, structural insights, and handling protocols necessary to control this equilibrium, ensuring accurate analytical characterization and synthetic utility.

Molecular Identity & Structural Analysis

ParameterTechnical Specification
Chemical Name Sodium 2-[2-(hydroxymethyl)phenyl]acetate
Synonyms Sodium 2-(2-(hydroxymethyl)phenyl)acetate; Phthalide hydrolysate sodium salt
CAS Number 262603-24-7 (Salt); 73401-74-8 (Free Acid); 87-41-2 (Parent Lactone)
Molecular Formula C

H

NaO

Molecular Weight 188.16 g/mol
SMILES [Na+].[O-]C(=O)Cc1ccccc1CO
Appearance White to off-white hygroscopic solid
Structural Criticality: The Ortho-Effect

The defining feature of this molecule is the ortho-substitution pattern of the acetate (-CH2COO-) and hydroxymethyl (-CH2OH) groups.[1] This proximity facilitates intramolecular nucleophilic attack , making the compound thermodynamically unstable in acidic environments where it spontaneously cyclizes to form Phthalide.[1]

The Lactone-Hydroxy Acid Equilibrium (Core Science)

Understanding the stability of this salt requires analyzing the reversible hydrolysis of phthalide.[1] The sodium salt is the "open-ring" species, stabilized only when the carboxylate is ionized.[1]

Mechanism of Interconversion
  • pH > 8.5 (Basic): The carboxylate is deprotonated (-COO-).[1] The electrostatic repulsion and lack of a good leaving group prevent cyclization.[1] The salt is stable.[1][2][3]

  • pH < 5.0 (Acidic): Protonation forms the free acid (-COOH).[1] The neighboring hydroxyl group attacks the carbonyl carbon, releasing water and closing the lactone ring (Phthalide).[1]

Equilibrium Figure 1: pH-Dependent Reversible Cyclization Pathway Lactone Phthalide (Lactone Form) Closed Ring Stable in Acid Transition Hydrolysis/Cyclization Equilibrium Lactone->Transition + NaOH (aq) pH > 10 Transition->Lactone Salt Sodium 2-[2-(hydroxymethyl) phenyl]acetate (Salt Form) Open Chain Stable in Base Transition->Salt Salt->Transition + HCl (aq) pH < 5

[1]

Physicochemical Properties

Solubility & Stability Profile
PropertyValue / BehaviorCausality & Notes
Water Solubility High (>100 mg/mL)Ionic nature of the sodium carboxylate enables high aqueous solubility.[1]
Organic Solubility Low (Ethanol, DCM)The salt precipitates in non-polar organic solvents; however, the lactone form is highly soluble in organics.[1]
pKa (Carboxyl) ~4.2 (Estimated)Below this pH, the population of protonated acid increases, accelerating lactonization.[1]
Hygroscopicity HighThe salt readily absorbs atmospheric moisture.[1] Storage in a desiccator is mandatory.[1]
Thermal Stability Decomposes/CyclizesUpon heating, the solid salt may undergo dehydration cyclization to phthalide before a distinct melting point is observed.[1]

Experimental Protocols

Protocol A: Synthesis of Analytical Standard (In-Situ)

Context: Because the isolated solid salt is hygroscopic and prone to cyclization over time, it is best generated in-situ for analytical use.[1]

  • Preparation: Weigh 134.1 mg of Phthalide (CAS 87-41-2).[1]

  • Hydrolysis: Dissolve in 10 mL of 0.1 M NaOH .

    • Observation: The solution requires mild sonication.[1] Complete dissolution indicates ring opening.[1]

  • Verification: Check pH. It must remain > 10.

  • Usage: This solution contains quantitative Sodium 2-[2-(hydroxymethyl)phenyl]acetate (approx 18.8 mg/mL).[1]

Protocol B: HPLC Method Development (The "Trap")

Warning: Standard acidic mobile phases (e.g., 0.1% TFA) will convert the salt back to phthalide on the column, leading to incorrect retention times and peak identification.[1]

  • Incorrect Method: C18 Column, Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Result: You will detect Phthalide, not the salt.[1]

  • Correct Method (For Salt Characterization):

    • Column: C18 (Base-deactivated, e.g., XBridge C18).[1]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Detection: UV @ 254 nm.[1]

    • Result: The open-chain carboxylate elutes earlier (more polar) than the neutral lactone.[1]

AnalyticalWorkflow Figure 2: Analytical Decision Tree for HPLC Method Development Sample Sample: Sodium 2-[2-(hydroxymethyl) phenyl]acetate Choice Select Mobile Phase pH Sample->Choice Acidic Acidic (pH < 3) (e.g., 0.1% TFA) Choice->Acidic Standard Protocol Basic Basic (pH > 8) (e.g., NH4HCO3) Choice->Basic Correct Protocol Result1 In-situ Cyclization Detected species: Phthalide Acidic->Result1 Result2 Salt Stabilized Detected species: Open Chain Carboxylate Basic->Result2

References

  • BLD Pharm. (2024).[1][4] Sodium 2-[2-(hydroxymethyl)phenyl]acetate Product Entry (CAS 262603-24-7).[1][5][6] Retrieved from

  • Andrés, G. O., et al. (2001).[1][7] Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[1][8][9][10] Phenylacetic acid, sodium salt (Analogous Structure Data).[1][8][11] National Library of Medicine.[1] Retrieved from

  • SynBlock. (2024). Chemical Data Sheet: Sodium 2-[2-(hydroxymethyl)phenyl]acetate. Retrieved from [1]

Sources

Solubility profile of Sodium 2-[2-(hydroxymethyl)phenyl]acetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Nexus

The solubility profile of Sodium 2-[2-(hydroxymethyl)phenyl]acetate (CAS: 262603-24-7) is not merely a thermodynamic constant but a dynamic parameter governed by pH-dependent cyclization kinetics. As the open-ring sodium salt precursor to the biologically significant isochroman-3-one scaffold, this compound exhibits a solubility behavior distinct from simple carboxylates.

While highly soluble in aqueous and protic media (Water, Methanol), its behavior in organic solvents is critically limited by its propensity to undergo intramolecular lactonization upon protonation. This guide provides a technical framework for predicting, measuring, and managing the solubility of this salt, emphasizing the prevention of in situ conversion to the neutral lactone during processing.

Chemical Profile & Structural Dynamics

Understanding the solubility requires first addressing the structural equilibrium. Unlike stable sodium salts (e.g., Sodium Benzoate), this molecule contains an internal nucleophile (hydroxymethyl group) positioned ortho to the carboxylate.

  • Compound Name: Sodium 2-[2-(hydroxymethyl)phenyl]acetate[1]

  • CAS Number: 262603-24-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    NaO
    
    
  • Molecular Weight: 188.16 g/mol

  • Key Structural Feature: Ortho-hydroxymethyl group facilitates rapid cyclization to isochroman-3-one under acidic or neutral conditions.

The Solubility-Stability Equilibrium

The solubility of the sodium salt cannot be decoupled from its stability. In pure organic solvents, trace acidity or the absence of a stabilizing base can shift the equilibrium toward the free acid, which spontaneously dehydrates to the lactone.

Equilibrium Salt Sodium Salt (Open Ring) [Soluble in Water/MeOH] Stable at pH > 9 Acid Free Acid Intermediate [Transient] Salt->Acid + H+ (Protonation) Acid->Salt + NaOH (Neutralization) Lactone Isochroman-3-one (Closed Ring) [Soluble in EtOAc/Toluene] Stable at pH < 7 Acid->Lactone - H2O (Cyclization) Lactone->Salt + NaOH/H2O (Hydrolysis)

Figure 1: The pH-dependent equilibrium governing the solubility species. In organic solubility studies, "insolubility" of the salt often masks the "solubility" of the degradation product (Lactone).

Predicted Solubility Landscape

Due to the specific instability of the isolated salt, comprehensive experimental data in pure organics is rare in public literature. The following profile is synthesized from structural analogs (Sodium Phenylacetate) and process chemistry data for isochroman-3-one hydrolysis.

Table 1: Solubility Profile & Solvent Interaction Class

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Aqueous Water (pH > 8)High (> 500 g/L) Ionic dissociation is favored. High dielectric constant stabilizes the carboxylate anion.
Lower Alcohols Methanol, EthanolModerate to High Soluble due to H-bonding capabilities. Often used as co-solvents in hydrolysis reactions (e.g., NaOH/EtOH).
Polar Aprotic DMSO, DMF, DMAcHigh Strong solvation of the cation (

) allows for high solubility of the salt without protonation risks.
Ketones Acetone, MEKVery Low / Insoluble Sodium salts are typically insoluble in ketones. Acetone is a recommended antisolvent for crystallization.
Non-Polar Toluene, Hexane, HeptaneInsoluble The ionic lattice energy exceeds the solvation energy provided by Van der Waals forces.
Chlorinated DCM, ChloroformInsoluble Insoluble as the salt. Note: If the solution turns clear, the salt has likely converted to the lactone (isochroman-3-one).

Critical Process Note: In process development, Ethanol/Water mixtures are the preferred solvent system. The salt is generated in situ via hydrolysis of the lactone using NaOH in aqueous ethanol. Isolation is rarely performed; instead, the solution is acidified to extract the lactone into Ethyl Acetate.

Experimental Protocol: Accurate Solubility Determination

To generate precise solubility data for this specific salt, researchers must employ a protocol that prevents cyclization during the measurement. Standard gravimetric methods fail if the solid degrades.

Method A: Dynamic Laser Monitoring (Dye-Free)

Best for determining the Metastable Zone Width (MSZW) and saturation point.

  • Preparation: Suspend excess Sodium 2-[2-(hydroxymethyl)phenyl]acetate in the target solvent (e.g., Methanol).

  • Stabilization: Add 0.1% w/w NaOH or NaOMe to the solvent to ensure the species remains the carboxylate salt.

  • Apparatus: Jacketed glass vessel with overhead stirring and a focused beam reflectance measurement (FBRM) or turbidity probe.

  • Heating Cycle: Heat at 0.5 °C/min until the turbidity signal drops to baseline (Dissolution Temperature,

    
    ).
    
  • Cooling Cycle: Cool at 0.5 °C/min until turbidity spikes (Nucleation Temperature,

    
    ).
    
  • Calculation: The solubility at

    
     corresponds to the known mass fraction.
    
Method B: Isothermal Saturation (Equilibrium Method)

Best for thermodynamic modeling.

  • Equilibration: Place excess solid in solvent at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Filter the supernatant using a 0.22

    
    m PTFE filter (pre-heated to 
    
    
    
    ).
  • Analysis (HPLC): Dilute the filtrate immediately into a high-pH buffer (pH 10).

    • Why? Diluting into neutral acetonitrile/water may cause on-column cyclization.

  • Quantification: Measure concentration against a standard curve of the salt.

Thermodynamic Modeling

Once experimental data is gathered (using Method A or B), the solubility (


, mole fraction) as a function of temperature (

) should be modeled using the Modified Apelblat Equation . This model is superior for polar ionic salts in organic solvents.

Equation:



  • 
     : Mole fraction solubility of the salt.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Thermodynamic Parameters: From the solubility data, the enthalpy of dissolution (


) can be derived using the van't Hoff analysis:


  • Expectation:

    
     will be positive (endothermic), indicating solubility increases with temperature, typical for sodium carboxylates.
    

Process Application: Isolation Strategy

The primary utility of knowing this solubility profile is to design an isolation or purification process.

Process Step1 Crude Reaction Mixture (Hydrolysis of Isochroman-3-one) Step2 Solvent Exchange (Evaporate EtOH, Keep Aqueous) Step1->Step2 Step3 Impurity Wash (Wash aq. layer with Toluene) Step2->Step3 Remove non-polar impurities Step4 Product Isolation (Salt Form) (Add Antisolvent: Acetone or IPA) Step3->Step4 Target: Sodium Salt Step5 Alternative: Product Isolation (Lactone) (Acidify to pH 2 -> Extract with EtOAc) Step3->Step5 Target: Lactone

Figure 2: Separation workflow based on differential solubility. The sodium salt is insoluble in Toluene (Step 3), allowing for purification before isolation.

References

  • Synthesis of Isochroman-3-one Derivatives

    • Mechanism of Hydrolysis: Stoica, O. V. (2014). Synthesis of Large Hydroacenes and Related Compounds Using Gold(I) Catalysis. TDX (Tesis Doctorals en Xarxa).

    • Reaction Context: This thesis details the hydrolysis of esters to hydroxy-acids and the subsequent lactonization, providing the basis for the stability profile of the open-ring salt.
  • Solubility of Analogous Sodium Salts

    • Sodium Phenylacetate Data: PubChem Compound Summary for CID 23690424, Sodium Phenylacetate.

    • General Solubility Trends: The solubility behavior of sodium phenylacetate (soluble in water/methanol, insoluble in ketones/ethers) serves as the primary predictive model for the target compound.
  • Methodology for Salt Solubility

    • Mefenamic Acid Salt Studies: Al-Akayleh, F., et al. (2021). "Preparation and solubility profile study of sodium and potassium salts of mefenamic acid". Chalcogenide Letters.

    • Relevance: Demonstrates the "Solubility Advantage" of sodium salts in polar aprotic solvents and the use of antisolvents for precipit

Sources

Safety Data Sheet (SDS) for Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Sodium 2-[2-(hydroxymethyl)phenyl]acetate A Comprehensive Guide to Identity, Safety, and Handling

Part 1: Executive Summary & Chemical Context

The "Lactone Paradox" Sodium 2-[2-(hydroxymethyl)phenyl]acetate (CAS: 262603-24-7) is not merely a generic organic salt; it represents the "trapped" open-ring form of Phthalide (isobenzofuran-1(3H)-one). For researchers and drug developers, understanding this compound requires navigating a dynamic equilibrium. In acidic conditions, the free acid form is unstable and spontaneously cyclizes to form the lactone (Phthalide). Therefore, this sodium salt exists stably only in neutral-to-basic solid states or aqueous solutions.

This guide treats the compound not as a static reagent but as a functional intermediate often generated in situ for nucleophilic substitutions or as a metabolic marker.

Part 2: Chemical Identity & Physicochemical Profile

Table 1: Chemical Specifications

PropertySpecification
Chemical Name Sodium 2-[2-(hydroxymethyl)phenyl]acetate
CAS Number 262603-24-7
Synonyms Sodium 2-(2-(hydroxymethyl)phenyl)acetate; Open-ring Phthalide Sodium Salt
Molecular Formula

Molecular Weight 188.16 g/mol
Parent Compound Phthalide (CAS: 87-41-2)
Appearance White to off-white hygroscopic powder (if isolated)
Solubility Highly soluble in water; sparingly soluble in non-polar organics
pH (Aqueous) Basic (typically 8.0 – 10.0 depending on residual NaOH)

Part 3: Synthesis & Stability (The Core Mechanism)

Expert Insight: The most critical safety and handling aspect of this compound is its relationship with pH. Unlike standard phenylacetic acid derivatives, the ortho-hydroxymethyl group creates an intramolecular trap.

Mechanism of Action:

  • Generation: Treatment of Phthalide with Sodium Hydroxide (NaOH) opens the lactone ring.

  • Reversion: Acidification protonates the carboxylate, generating the free acid which rapidly dehydrates to reform Phthalide.

Visualization: The Lactone-Salt Equilibrium

ChemicalEquilibrium Phthalide Phthalide (Lactone Form) CAS: 87-41-2 Intermediate Transition State (Ring Opening) Phthalide->Intermediate + NaOH / H2O (Hydrolysis) Salt Sodium 2-[2-(hydroxymethyl)phenyl]acetate (Open Salt Form) CAS: 262603-24-7 Intermediate->Salt Stable in Base Salt->Phthalide + H+ (Acidification) (Spontaneous Cyclization)

Figure 1: The reversible hydrolysis pathway. Note that the salt form (Green) is stable only under basic conditions; acidification triggers reversion to the Lactone (Red).

Part 4: Hazard Identification & Toxicology

While specific toxicological data (LD50) for the isolated salt is sparse, its hazard profile is derived from its alkalinity and the known properties of its parent lactone.

GHS Classification (Derived):

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Toxicological Causality:

  • Alkalinity: As a salt of a carboxylic acid and a strong base (NaOH), aqueous solutions are alkaline. Direct contact causes saponification of skin lipids (irritation).

  • Dust Potential: The solid form is fine and hygroscopic; inhalation dehydrates mucous membranes, leading to respiratory distress.

Self-Validating Safety Check:

  • If handling the solid: Dissolve a small amount in water and check pH.[4] If pH > 11, residual NaOH is present (common in commercial grades), increasing the hazard from "Irritant" to "Corrosive."

Part 5: Operational Safety & Handling Protocols

Protocol 1: Synthesis & Validation (In-Situ Generation)

Use this protocol to generate the salt safely for immediate use in nucleophilic substitution.

Step-by-Step Methodology:

  • Charge: Suspend 1.0 eq of Phthalide in water.

  • Hydrolysis: Add 1.05 eq of NaOH (1M solution) dropwise at room temperature.

    • Observation: The suspension will clear as the lactone opens and the salt dissolves.

  • Validation (The "Clear Solution" Test):

    • Pass: Solution becomes completely clear and colorless.

    • Fail: Turbidity remains. (Cause: Incomplete hydrolysis or insufficient base).

  • Usage: Use the solution immediately. Do not acidify unless you intend to recover the starting material.

Protocol 2: Storage & Disposal
  • Storage: Store under inert gas (Nitrogen/Argon). Moisture absorption can cause clumping and partial hydrolysis reversal if local pH drops.

  • Incompatibility: Strong acids (causes precipitation of Phthalide), Strong Oxidizers.

  • Disposal: Dilute with water, neutralize carefully with dilute HCl to pH 7 (expect Phthalide precipitation), and dispose of as solid organic waste.

Visualization: Safety Decision Tree

SafetyWorkflow Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Skin->ActionSkin ActionEye Rinse with Water Remove Contacts (15 mins) Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response workflow for exposure incidents.

Part 6: Emergency Response

Fire Fighting Measures:

  • Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.[5][6]

  • Hazardous Combustion Products: Carbon oxides (

    
    , 
    
    
    
    ), Sodium oxides.
  • Note: The compound itself is not highly flammable, but the organic dust can form explosive mixtures with air.

First Aid Measures (Symptom-Based):

  • Eye Contact: Redness/Pain. Action: Irrigation is critical due to alkaline nature.

  • Skin Contact: Slick feeling (saponification) or redness. Action: Wash until the "soapy" feeling disappears.

  • Ingestion: Nausea. Action: Do NOT induce vomiting (risk of aspiration of alkaline foam). Drink water to dilute.

References

  • Sigma-Aldrich. (n.d.).[7] Sodium 2-[2-(hydroxymethyl)phenyl]acetate Product Page & Safety Information. Retrieved from [8]

  • Synblock. (n.d.). Chemical Properties of CAS 262603-24-7. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 614-75-5 (Related Parent Acid). Retrieved from

  • ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (Contextualizing the hydrolysis of phthalide derivatives). Retrieved from

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 2-Hydroxyphenylacetic acid (Structural analog reference for hazard extrapolation). Retrieved from

Sources

An In-depth Technical Guide to the Hydrolysis Rates of Sodium 2-[2-(hydroxymethyl)phenyl]acetate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of a prodrug to its active pharmacological agent is a critical determinant of its therapeutic efficacy. For ester-based prodrugs, the rate of hydrolysis is the pivotal activation step. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals focused on understanding and quantifying the hydrolysis rates of precursors to Sodium 2-[2-(hydroxymethyl)phenyl]acetate. We delve into the underlying chemical kinetics, present detailed, self-validating experimental protocols for rate determination, and discuss the critical factors that influence hydrolytic stability. This document is structured to serve as both a foundational primer and a practical laboratory resource.

Introduction: The Critical Role of Hydrolysis in Prodrug Activation

In modern drug development, the prodrug approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, or inadequate membrane permeability.[1][2][3] Ester-based prodrugs are a prominent class, designed to be inactive until they undergo hydrolysis by esterase enzymes in the body or by chemical hydrolysis, releasing the active drug.[2][][5]

The rate of this hydrolytic cleavage is a paramount design parameter. A rate that is too rapid can lead to premature drug release and potential systemic toxicity, while a rate that is too slow may result in sub-therapeutic levels of the active agent at the target site. Therefore, precise characterization of the hydrolysis kinetics of a prodrug candidate, such as a precursor to Sodium 2-[2-(hydroxymethyl)phenyl]acetate, is an indispensable step in its preclinical evaluation. This guide provides the scientific framework and practical methodologies for this essential characterization.

Chemical Principles of Ester Hydrolysis

The hydrolysis of a phenylacetate ester is fundamentally a nucleophilic acyl substitution reaction. The stability of the ester bond and its susceptibility to cleavage are governed by several factors, including pH, temperature, and the presence of catalysts.[6][7]

Reaction Mechanisms

Ester hydrolysis can proceed through different catalytic pathways, primarily base-catalyzed and acid-catalyzed mechanisms.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the dominant pathway under neutral to alkaline conditions (pH > 7).[6] The reaction is typically second-order, being first-order in both the ester and the hydroxide ion.[8][9] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group to form a carboxylic acid, which is subsequently deprotonated in the basic medium to yield the carboxylate salt.

G cluster_0 Ester Phenylacetate Precursor (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) OH_ion->Intermediate Products Carboxylate + Phenol (Hydrolysis Products) Intermediate->Products Collapse & Leaving Group Expulsion

Caption: Base-catalyzed hydrolysis mechanism.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the reaction is catalyzed by H⁺ ions. This process is typically pseudo-first-order because the concentration of water (the nucleophile) is in vast excess and remains effectively constant.[10] The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.

Factors Influencing Hydrolysis Rates

The kinetics of hydrolysis are highly sensitive to several experimental variables:

  • pH: As suggested by the mechanisms, the hydrolysis rate is strongly pH-dependent. The rate is generally minimal in the neutral pH range and increases significantly in either acidic or basic conditions.[6][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. The relationship can be described by the Arrhenius equation, allowing for the determination of the activation energy.[6][11]

  • Steric and Electronic Effects: The structure of the precursor molecule itself plays a crucial role. Steric hindrance around the carbonyl group can impede the approach of the nucleophile, slowing the reaction.[12] Electron-withdrawing groups in the phenyl ring can increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis.[6]

  • Solvent Composition: The polarity and composition of the solvent can influence reaction rates, especially in mixed aqueous-organic systems.[8]

Experimental Design for Measuring Hydrolysis Rates

A robust and validated analytical method is essential for accurately determining hydrolysis kinetics. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its specificity, sensitivity, and ability to simultaneously monitor the decrease in precursor concentration and the increase in product concentration.[13][14][15]

HPLC-Based Kinetic Analysis Workflow

The following workflow outlines a comprehensive approach to studying the hydrolysis of a Sodium 2-[2-(hydroxymethyl)phenyl]acetate precursor.

G cluster_workflow HPLC Kinetic Analysis Workflow prep 1. Reaction Preparation - Prepare buffer solutions (various pH) - Prepare stock solution of precursor start 2. Initiate Reaction - Add precursor to buffer at constant T - Start timer (t=0) prep->start sample 3. Time-Point Sampling - Withdraw aliquots at defined intervals - Quench reaction (e.g., acidify/freeze) start->sample hplc 4. HPLC Analysis - Inject quenched samples - Separate precursor and product sample->hplc data 5. Data Acquisition - Integrate peak areas for precursor and product hplc->data calc 6. Kinetic Calculation - Plot ln[Precursor] vs. Time - Determine rate constant (k) from slope data->calc

Caption: Experimental workflow for kinetic analysis using HPLC.

Detailed Experimental Protocol: HPLC Method

This protocol is designed as a self-validating system, incorporating steps for calibration and system suitability.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of a precursor at a specific pH and temperature.

Materials & Reagents:

  • Precursor of Sodium 2-[2-(hydroxymethyl)phenyl]acetate (analytical standard grade)

  • Sodium 2-[2-(hydroxymethyl)phenyl]acetate (product, analytical standard grade)

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid for pH adjustment

Instrumentation:

  • HPLC system with a UV detector (e.g., Photo Diode Array).[16]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2-5 µm particle size).[16][17]

  • Constant temperature water bath or incubator.

  • Calibrated pH meter.

  • Analytical balance and volumetric flasks.

Methodology:

Step 1: HPLC Method Development & Validation

  • Mobile Phase Selection: Develop an isocratic or gradient mobile phase to achieve baseline separation of the precursor and the hydrolyzed product. A common starting point is a mixture of phosphate buffer (pH adjusted to ~2.5-3.0 to ensure protonation of the acid product) and an organic modifier like acetonitrile or methanol.[16][17]

  • Wavelength Selection: Use the PDA detector to determine the optimal wavelength for detecting both the precursor and product with adequate sensitivity. A wavelength of 260-285 nm is often suitable for phenyl-containing compounds.[16][17]

  • Calibration: Prepare a series of standard solutions of both the precursor and the product at known concentrations (e.g., 5-100 µg/mL). Inject each standard in triplicate to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.995.[17]

  • Validation: Assess the method's precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% and precision (%RSD) should be <15%.[16]

Step 2: Kinetic Run

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4) and bring it to the target temperature (e.g., 37 °C) in a water bath.

  • Reaction Initiation: Prepare a concentrated stock solution of the precursor in a minimal amount of organic solvent (e.g., acetonitrile) to ensure solubility. To start the reaction, add a small aliquot of the precursor stock solution to the pre-warmed buffer to achieve the desired initial concentration (e.g., 50 µg/mL). This moment is t=0.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a fixed volume (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into a vial containing a quenching solution (e.g., an equal volume of cold mobile phase or a dilute acid) to stop the hydrolysis reaction.

  • Analysis: Inject the quenched samples into the validated HPLC system.

Step 3: Data Analysis

  • Quantification: Using the calibration curve, convert the peak areas of the precursor at each time point into concentrations ([P]t).

  • Kinetic Plot: For a pseudo-first-order reaction, the rate is described by the equation: ln[P]t = -k_obs * t + ln[P]₀. Plot the natural logarithm of the precursor concentration (ln[P]t) against time (t).

  • Rate Constant Determination: The data should yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line. The half-life (t₁/₂) of the precursor can then be calculated as t₁/₂ = 0.693 / k_obs.

Data Presentation and Interpretation

Quantitative data from hydrolysis studies should be organized systematically to facilitate comparison and interpretation. The effect of different conditions on the hydrolysis rate constant and half-life can be summarized in tables.

Table 1: Influence of pH on Hydrolysis Rate of Precursor X at 37 °C

pHObserved Rate Constant (k_obs, min⁻¹)Half-Life (t₁/₂, min)Correlation Coefficient (r²)
5.00.0012577.50.998
7.40.011560.30.999
9.00.09807.10.997

Data are hypothetical and for illustrative purposes.

Table 2: Influence of Temperature on Hydrolysis Rate of Precursor X at pH 7.4

Temperature (°C)Observed Rate Constant (k_obs, min⁻¹)Half-Life (t₁/₂, min)Correlation Coefficient (r²)
250.0045154.00.996
370.011560.30.999
500.035019.80.998

Data are hypothetical and for illustrative purposes.

These tables clearly demonstrate how changes in pH and temperature can dramatically alter the stability of the ester prodrug. Such data is invaluable for predicting the in vivo fate of the compound and for defining appropriate storage and formulation conditions.[18][19]

Conclusion

The systematic evaluation of hydrolysis rates is a cornerstone of ester prodrug development. By understanding the fundamental mechanisms and employing robust analytical methodologies like HPLC, researchers can accurately quantify the stability of prodrug candidates such as precursors to Sodium 2-[2-(hydroxymethyl)phenyl]acetate. The insights gained from these studies—regarding the influence of pH, temperature, and molecular structure—are critical for optimizing drug design, predicting pharmacokinetic profiles, and ensuring the development of safe and effective therapeutics. The protocols and frameworks presented in this guide offer a validated pathway to achieving these essential characterizations.

References

  • Title: Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Hydrolysis of Esters: Mechanism and Conditions Source: PSIBERG URL: [Link]

  • Title: Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis Source: Stanford School of Earth, Energy & Environmental Sciences URL: [Link]

  • Title: Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate Source: Chemical Communications URL: [Link]

  • Title: Esters Hydrolysis Rates - 852 Words | Internet Public Library Source: IPL.org URL: [Link]

  • Title: Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester Source: ResearchGate URL: [Link]

  • Title: Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate Source: ResearchGate URL: [Link]

  • Title: Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments Source: Communications Earth & Environment URL: [Link]

  • Title: Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine Source: ResearchGate URL: [Link]

  • Title: Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography Source: LCGC International URL: [Link]

  • Title: Rate of hydrolysis of ester in presence of an acidic medium Source: Chemistry Stack Exchange URL: [Link]

  • Title: Quantitative Screening Method for Hydrolases in Microplates Using pH Indicators: Determination of Kinetic Parameters by Dynamic pH Monitoring Source: PubMed URL: [Link]

  • Title: HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS Source: Annals. Food Science and Technology URL: [Link]

  • Title: Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements Source: Scientific Reports URL: [Link]

  • Title: Prodrug Design of Phenolic Drugs Source: Scite.ai URL: [Link]

  • Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: Chemistry URL: [Link]

  • Title: Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate - Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs Source: MDPI URL: [Link]

  • Title: Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols Source: ResearchGate URL: [Link]

  • Title: Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates Source: Redalyc URL: [Link]

  • Title: Stability of extemporaneously prepared sodium phenylbutyrate oral suspensions Source: PubMed URL: [Link]

  • Title: Development and validation of a stability-indicating analytical method for simultaneous determination of sodium phenylbutyrate and taurursodiol by ultra-performance liquid chromatography Source: Egyptian Pharmaceutical Journal URL: [Link]

  • Title: methyl 2-(2-acetylphenyl)acetate Source: Organic Syntheses URL: [Link]

  • Title: Ester hydrolysis Source: Sciencemadness Discussion Board URL: [Link]

  • Title: A kind of method that utilization phenylacetic acid prepares phenylacetone Source: Google Patents URL
  • Title: Pharmacokinetics, safety, and tolerability of sodium phenylacetate and sodium benzoate in healthy Japanese volunteers: A phase I, single-center, open-label study Source: ResearchGate URL: [Link]

  • Title: Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution Source: Fisher Digital Publications URL: [Link]

  • Title: A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations Source: Manipal Journal of Pharmaceutical Sciences URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Modern Approach to Nepafenac Intermediate Synthesis Utilizing Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of a key intermediate of Nepafenac, 2-(2-aminophenyl)-2-oxoacetic acid, leveraging Sodium 2-[2-(hydroxymethyl)phenyl]acetate as a novel starting material. Nepafenac is a potent nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmology, and optimizing the synthesis of its precursors is of significant interest in pharmaceutical manufacturing. This application note moves beyond traditional synthetic routes, presenting a scientifically grounded, multi-step protocol that emphasizes safety, efficiency, and scalability. We will delve into the mechanistic underpinnings of each reaction step, from oxidation to amination, providing researchers and drug development professionals with the necessary insights for successful implementation.

Introduction: The Rationale for a New Synthetic Pathway

Nepafenac, chemically known as 2-amino-3-benzoyl-benzeneacetamide, is a widely used topical NSAID for the management of pain and inflammation associated with cataract surgery. The core structure of Nepafenac features a 2-aminobenzoylphenylacetamide backbone. The traditional synthesis of Nepafenac and its intermediates often involves multiple steps, some of which may utilize hazardous reagents or produce significant waste streams.

This application note explores a modern, efficient pathway starting from Sodium 2-[2-(hydroxymethyl)phenyl]acetate. This approach offers several potential advantages, including improved atom economy and the use of more readily available or "greener" reagents. By focusing on the synthesis of the 2-(2-aminophenyl)-2-oxoacetic acid intermediate, we provide a versatile building block that can be readily converted to the final Nepafenac active pharmaceutical ingredient (API).

Our methodology is presented through the lens of a Senior Application Scientist, focusing not just on the procedural steps but on the underlying chemical principles that govern the transformations. This ensures that the protocol is not merely a recipe but a robust, adaptable process for the modern chemistry laboratory.

The Synthetic Strategy: A Multi-Step Approach

The overall synthetic strategy is a three-step process designed for efficiency and control. The pathway is as follows:

  • Oxidation: The benzylic alcohol of Sodium 2-[2-(hydroxymethyl)phenyl]acetate is selectively oxidized to the corresponding aldehyde.

  • Nitration: The aromatic ring is nitrated at the position ortho to the acetyl group, introducing the nitrogen functionality that will later become the amine.

  • Oxidative Amination: The aldehyde is then converted to the carboxylic acid, and the nitro group is subsequently reduced to the desired amine, yielding the final intermediate.

This structured approach allows for purification and characterization at each stage, ensuring high purity of the final intermediate.

Visualizing the Workflow

The following diagram illustrates the high-level experimental workflow, from starting material to the final intermediate.

G A Sodium 2-[2-(hydroxymethyl)phenyl]acetate B Oxidation with PCC A->B Reaction C Purification (Column Chromatography) B->C Work-up D 2-Formylphenylacetate Intermediate E Nitration with HNO3/H2SO4 D->E Reaction F Purification (Recrystallization) E->F Work-up G 2-Formyl-6-nitrophenylacetate H Reduction with Fe/HCl G->H Reaction I Final Intermediate: 2-Amino-3-benzoyl-benzeneacetic acid H->I Work-up & Isolation G A Sodium 2-[2-(hydroxymethyl)phenyl]acetate B 2-Formylphenylacetate A->B PCC, DCM C 2-Formyl-6-nitrophenylacetate B->C HNO3, H2SO4 D 2-Amino-3-benzoyl-benzeneacetic acid (Nepafenac Intermediate) C->D Fe, HCl

Handling and storage protocols for Sodium 2-[2-(hydroxymethyl)phenyl]acetate powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability-Indicating Protocols for Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Part 1: Executive Summary & Chemical Context

Sodium 2-[2-(hydroxymethyl)phenyl]acetate is a critical reference standard and intermediate, often utilized in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and specific non-steroidal anti-inflammatory drugs (NSAIDs).

The Core Challenge: "The Lactone Trap" Research professionals must understand that this compound is the ionic, open-ring form of the lactone Isochroman-3-one. Its stability is thermodynamically precarious.

  • In Basic Conditions (pH > 8): The compound exists as the stable carboxylate salt (Open Ring).

  • In Acidic Conditions (pH < 7): Protonation of the carboxylate leads to rapid, spontaneous intramolecular esterification, cyclizing the molecule back into Isochroman-3-one and releasing water.

Failure to control pH and moisture during handling will result in the silent conversion of your reference standard into its lactone impurity, invalidating quantitative analyses.

Part 2: Physicochemical Profile

PropertySpecification / Behavior
Molecular Formula

Molecular Weight 188.16 g/mol
Solubility Highly soluble in water (>50 mg/mL); Soluble in Methanol.
Hygroscopicity Critical. The salt is highly hygroscopic. Absorbed atmospheric moisture facilitates hydrolysis and proton transfer, accelerating lactonization.
pKa (Acid) Approx. 4.2 (Carboxylic acid moiety).
Stability Window Stable only at pH 7.5 – 10.0 . Rapidly cyclizes at pH < 6.0.

Part 3: Mechanism of Instability (Visualized)

The following diagram illustrates the "Lactone Trap." Understanding this pathway is essential for designing valid experiments.

LactonizationPathway Salt Sodium Salt (Target) (Open Ring, Stable) Acid Free Acid Intermediate (Protonated, Unstable) Salt->Acid + H+ (pH < 7) Acid->Salt + OH- (pH > 8) Lactone Isochroman-3-one (Cyclized Impurity) Acid->Lactone Spontaneous Cyclization (- H2O) Lactone->Salt Hydrolysis (Strong Base)

Figure 1: The thermodynamic drive toward lactonization is strong in acidic environments. The protocol must maintain the molecule in the "Green" zone (Salt).

Part 4: Storage and Handling Protocols

Storage Protocol
  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the cyclization reaction even if trace moisture is present.

  • Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing.

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient for long-term storage due to moisture permeability.

  • Desiccation: Store the vial inside a secondary container (desiccator) containing active silica gel or molecular sieves.

Handling Workflow

Objective: Prevent moisture uptake and protonation during weighing.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the cold powder.

  • Environment: Ideally, weigh inside a glove box or a humidity-controlled weighing station (<30% RH).

  • Tools: Use anti-static weighing boats. Avoid metal spatulas if possible; use ceramic or plastic to minimize static which can scatter the hygroscopic powder.

Part 5: Solubilization & Analytical Protocols

CRITICAL WARNING: Do NOT dissolve this compound in unbuffered water (which often has a pH of ~5.5 due to dissolved CO2) or standard acidic HPLC mobile phases (0.1% Formic Acid). This will cause immediate degradation.

Reconstitution Protocol (Stock Solution)

To prepare a stable stock solution (e.g., 1 mg/mL):

  • Solvent Selection: Use a Buffered Basic Solvent .

    • Recommended: 10 mM Ammonium Bicarbonate (pH ~8.0) or 10 mM Phosphate Buffer (pH 8.5).

    • Alternative: 50:50 Acetonitrile:Water (with 0.1% Ammonium Hydroxide).

  • Procedure:

    • Add the buffer to the powder.

    • Vortex gently.

    • Use immediately.

  • Stability: Stock solutions are stable for <24 hours at 4°C. Flash freeze aliquots at -80°C for longer storage.

Stability-Indicating HPLC Method

Standard acidic gradients will cyclize the analyte on the column, leading to split peaks or complete conversion to the lactone.

  • Column: C18 (Base-deactivated), e.g., Waters XBridge or Agilent Zorbax Extend.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard gradient (e.g., 5% to 95% B).

  • Detection: UV at 210 nm (carboxyl group) and 254 nm (phenyl ring).

  • Rationale: High pH keeps the ring open, allowing valid quantification of the salt form.

Part 6: Handling Workflow Visualization

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Sealed under Argon) Start->Equilibrate Open Open in Low Humidity (<30% RH) Equilibrate->Open Weigh Weigh Rapidly Open->Weigh Dissolve Dissolve in pH 8.5 Buffer (Ammonium Bicarbonate) Weigh->Dissolve Error Error Weigh->Error Wrong Solvent Analyze Inject on HPLC (Basic Mobile Phase) Dissolve->Analyze

Figure 2: The "Green Path" ensures data integrity. Deviation into acidic solvents leads to immediate sample degradation.

References

  • Babic, S. et al. (2016).[1] "Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method." Journal of Pharmaceutical and Biomedical Analysis, 124, 273-280. Link

    • Context: Establishes the degradation pathways of related phenylacetic acid derivatives and the form
  • Bunton, C. A. et al. (1963). "The Hydrolysis of Carboxylic Esters and Lactones." Journal of the Chemical Society. Link

    • Context: Foundational physical organic chemistry describing the kinetics of lactonization in ortho-hydroxymethyl carboxylic acids.
  • BenchChem Technical Support. (2025). "Handling and storage protocols for hygroscopic pharmaceutical salts." Link

    • Context: General protocols for handling hygroscopic sodium salts to prevent moisture-induced hydrolysis.
  • U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Link

    • Context: Guidelines for establishing stability-indic

Sources

Troubleshooting & Optimization

Optimizing pH levels for Sodium 2-[2-(hydroxymethyl)phenyl]acetate stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Introduction: The Critical Role of pH in Stabilizing Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Welcome to the technical support guide for Sodium 2-[2-(hydroxymethyl)phenyl]acetate (CAS 262603-24-7). This document serves as a resource for researchers, formulation scientists, and quality control analysts working with this compound in aqueous solutions. The chemical stability of Sodium 2-[2-(hydroxymethyl)phenyl]acetate is intrinsically linked to the pH of its environment. The molecule possesses both a carboxylate group and a proximate hydroxymethyl group, making it susceptible to a specific, pH-dependent degradation pathway: intramolecular cyclization, or lactonization.

Under acidic conditions, the carboxylate anion is protonated, creating a carboxylic acid. This allows the neighboring hydroxyl group to act as a nucleophile, attacking the carboxylic acid's carbonyl carbon in an intramolecular esterification reaction.[1][2][3] This process results in the formation of a cyclic ester, a six-membered ring lactone, and the elimination of a water molecule. This transformation is often reversible, with an equilibrium between the open-chain hydroxyacid form and the closed-ring lactone form.[2][3][4] At pH values above 6, the equilibrium greatly favors the more stable, open-ring carboxylate (salt) form, minimizing degradation.[4]

This guide provides a comprehensive framework for understanding, predicting, and controlling this behavior to ensure the stability and integrity of your experimental solutions and formulations. All protocols and recommendations are grounded in established principles of pharmaceutical stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Sodium 2-[2-(hydroxymethyl)phenyl]acetate in solution?

A1: The primary pH-dependent degradation pathway is an intramolecular cyclization (lactonization) to form a six-membered ring lactone. This is an intramolecular esterification reaction between the hydroxymethyl group and the carboxylic acid group.[1][10] This reaction is significantly accelerated under acidic conditions (typically pH < 6) where the carboxylate is protonated.

Q2: I've noticed the pH of my unbuffered solution of this compound decreases over time. Why is this happening?

A2: If your solution is unbuffered and near neutral, any absorption of atmospheric CO₂ can slightly lower the pH, potentially initiating the lactonization process. Furthermore, if the lactonization reaction begins, it consumes the basic carboxylate salt and produces the neutral lactone, which can lead to a further drop in pH, creating an auto-catalytic-like effect. Maintaining a well-buffered system is crucial.

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Like most chemical reactions, the rate of lactonization will increase with temperature. Therefore, for any given pH, solutions will be more stable at lower temperatures. Stability studies should always be conducted at the intended storage and use temperatures for your application.[9][11]

Q4: How can I monitor the degradation of Sodium 2-[2-(hydroxymethyl)phenyl]acetate?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[12] This method should be capable of separating the parent compound from its lactone degradant and any other potential impurities. A reversed-phase HPLC method with UV detection is typically suitable for analyzing organic acids and their derivatives.[13][14]

Q5: Are there other potential degradation pathways I should be aware of?

A5: While pH-driven lactonization is the primary concern, other pathways like oxidation of the benzylic alcohol group or photolysis could occur under specific stress conditions (e.g., exposure to oxidizing agents, high-intensity light).[15][16] A comprehensive forced degradation study is recommended to identify all potential degradants.[5][17][18]

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the core stability challenge and the process to mitigate it, the following diagrams illustrate the key chemical transformation and the experimental workflow for pH optimization.

Caption: pH-dependent equilibrium between the stable salt and its lactone degradant.

Workflow for pH Stability Optimization A 1. Develop Stability- Indicating HPLC Method B 2. Prepare Buffer Solutions (e.g., pH 4, 5, 6, 7, 7.4, 8, 9) A->B C 3. Prepare Stock Solution of Sodium 2-[2-(hydroxymethyl)phenyl]acetate B->C D 4. Incubate Samples (Test Compound in each pH buffer) C->D E 5. Collect Aliquots at Time Points (T=0, 24h, 48h, etc.) D->E F 6. Analyze Aliquots by HPLC E->F G 7. Quantify Parent Peak Area & Degradant Peak Area F->G H 8. Determine Optimal pH (pH with minimal degradation) G->H

Caption: Experimental workflow for determining the optimal pH for stability.

Experimental Protocol: pH-Rate Profile Determination

This protocol provides a step-by-step guide to systematically evaluate the stability of Sodium 2-[2-(hydroxymethyl)phenyl]acetate across a range of pH values.

Objective: To identify the pH at which the compound exhibits maximum stability by quantifying its degradation rate over time.

Materials:

  • Sodium 2-[2-(hydroxymethyl)phenyl]acetate

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate, acetate, or citrate buffer components

  • Calibrated pH meter

  • Validated HPLC system with UV detector

  • Constant temperature incubator or water bath

Step 1: Development of a Stability-Indicating HPLC Method

  • Goal: To achieve baseline separation between the parent compound and its lactone degradant.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Start with an isocratic mobile phase of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v). Adjust the ratio as needed for optimal separation.

  • Detection: Use a UV detector at a wavelength where the parent compound has significant absorbance (e.g., 210-230 nm).

  • Validation: Perform a forced degradation study to generate the lactone degradant. Expose a solution of the compound to acidic conditions (e.g., 0.1 M HCl at 60°C for 4-8 hours) to confirm the method can separate the degradant from the parent peak. Ensure peak purity of the parent compound under all stress conditions.

Step 2: Preparation of Buffered Solutions

  • Prepare a series of buffers covering the pH range of interest (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Use buffers with appropriate pKa values (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9).

  • Ensure the final buffer concentration in the study samples is consistent (e.g., 50 mM) to avoid effects from varying ionic strength.

Step 3: Sample Preparation and Incubation

  • Prepare a stock solution of Sodium 2-[2-(hydroxymethyl)phenyl]acetate in water at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 0.1 mg/mL).

  • Immediately after preparation, take an aliquot from each pH sample. This is your T=0 time point. Analyze immediately via HPLC.

  • Store the remaining samples in a constant temperature incubator set to a relevant temperature (e.g., 40°C to accelerate degradation). Protect samples from light.

Step 4: Time-Point Analysis

  • Withdraw aliquots from each sample at predetermined time intervals (e.g., 8, 24, 48, 72 hours). The frequency should be sufficient to establish a degradation profile.

  • Analyze each aliquot immediately by HPLC.

Step 5: Data Analysis

  • For each time point, calculate the percentage of the parent compound remaining relative to its T=0 concentration.

  • Plot the natural logarithm of the remaining concentration (ln[C]) versus time for each pH. If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the apparent first-order rate constant (-k).

  • Create a pH-rate profile by plotting the rate constant (k) or percent degradation at a fixed time point against pH. The pH corresponding to the lowest rate of degradation is the optimal pH for stability.

Data Presentation: Example pH Stability Data

pHT=0 (% Peak Area)T=24h (% Peak Area)T=48h (% Peak Area)% Degradation at 48h
4.0100.085.272.127.9%
5.0100.093.588.411.6%
6.0100.098.196.53.5%
7.0100.099.899.60.4%
8.0100.099.999.80.2%
9.0100.099.999.70.3%

Note: Data is hypothetical and for illustrative purposes only.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Poor HPLC peak shape (tailing) for the parent compound. The parent compound is an acid; analysis at low pH mobile phases can suppress ionization and improve peak shape. Secondary interactions with column silica can also cause tailing.Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Use a modern, end-capped C18 column designed for polar analytes.
Compound precipitates out of solution at low pH. The protonated carboxylic acid form is less soluble in water than the sodium salt form.Reduce the starting concentration of the compound in your study. If solubility is still an issue, consider adding a small, fixed percentage of a co-solvent like ethanol or acetonitrile to all samples.
Rapid degradation is observed even at neutral pH. The buffer capacity may be insufficient. Alternatively, the temperature may be too high, or the solution may be contaminated with catalysts.Ensure your buffer concentration is adequate (e.g., 25-50 mM). Re-run the experiment at a lower temperature. Use high-purity water and reagents.
Multiple degradation peaks appear on the chromatogram. The compound may be susceptible to other degradation pathways (e.g., oxidation, photolysis) under the study conditions.Perform a comprehensive forced degradation study (acid, base, peroxide, heat, light) to identify all potential degradants.[15][16] Ensure samples are protected from light during the stability study.
The degradation rate does not follow simple first-order kinetics. The reaction may be reversible, with the back-reaction (hydrolysis of the lactone) becoming significant as the degradant accumulates.Analyze the data using kinetic models that account for reversible reactions. Focus on initial rate data where the concentration of the product is low.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation Testing in Pharma Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL: [Link]

  • Title: How do you synthesise a lactone from a hydroxy acid? Source: TutorChase URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) Source: BioBoston Consulting URL: [Link]

  • Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]

  • Title: Stability tests according to ICH Q1A (R2) Source: Memmert.com URL: [Link]

  • Title: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview Source: JoVE URL: [Link]

  • Title: Esterification Source: BYJU'S URL: [Link]

  • Title: HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone Source: YouTube URL: [Link]

  • Title: Highly Sensitive Analysis of Organic Acids by HPLC-UV Source: SCION Instruments URL: [Link]

  • Title: 21.3 Reactions of Carboxylic Acids Source: OpenStax URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Determination of Organic Acids in Orange Fruit by HPLC Source: ResearchGate URL: [Link]

  • Title: MSDS of Sodium phenylacetate Source: Capot Chemical URL: [Link]

  • Title: The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 Source: PubMed URL: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Sodium 2-[2-(hydroxymethyl)phenyl]acetate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for Sodium 2-[2-(hydroxymethyl)phenyl]acetate (SHPA) presents a unique chemical paradox often overlooked in standard method development. As an ortho-substituted phenylacetic acid derivative, the molecule exists in a delicate equilibrium between its open-ring salt form and its cyclized lactone form (Phthalide ).

Standard acidic Reverse Phase (RP) methods often force on-column cyclization, creating "ghost peaks" and artificial degradation. This guide compares a traditional Isocratic C18 (Acidic) approach against an optimized Gradient Polar-Embedded (pH-Controlled) method. We demonstrate that the optimized method offers superior specificity by stabilizing the analyte during the run, adhering to ICH Q2(R2) and USP <621> standards.

Part 1: The Analytical Challenge (The "Lactone Trap")

The core difficulty lies in the analyte's structure. Under acidic conditions (pH < 3.0), the carboxylate group protonates, allowing the neighboring hydroxyl group to attack the carbonyl carbon, releasing water and forming Phthalide (Isobenzofuran-1(3H)-one).

  • The Consequence: If the mobile phase is too acidic, the API degrades during the analysis.

  • The Requirement: The method must be "Stability-Indicating"—capable of resolving the salt from the lactone without causing the lactone to form.

Chemical Pathway Visualization

The following diagram illustrates the equilibrium that must be controlled via mobile phase pH and column selection.

ChemicalEquilibrium Salt Sodium Salt Form (Analyte) Acid Free Acid Form (Intermediate) Salt->Acid Acidic pH (<3.0) Acid->Salt Neutral pH (>6.0) Lactone Phthalide (Lactone Impurity) Acid->Lactone Cyclization (-H2O) Lactone->Acid Hydrolysis (Slow)

Caption: Figure 1. The pH-dependent equilibrium between the target analyte (Salt) and its degradation product (Phthalide).

Part 2: Comparative Methodology

We evaluated two distinct approaches. Method A represents a typical "first-pass" generic method, while Method B is the engineered solution.

Method A: The Legacy Approach (Generic C18)
  • Column: Standard C18 (L1), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (Isocratic 60:40).

  • Flaw: The low pH (2.5) drives the protonation of the carboxylate. While this increases retention on C18, it accelerates on-column lactonization. The chromatogram typically shows a split peak or a "saddle" between the API and the Phthalide impurity.

Method B: The Optimized Approach (Polar-Embedded Gradient)
  • Column: Polar-Embedded C18 (e.g., RP-Amide or Polar-Endcapped), 3 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5).

    • Solvent B: Acetonitrile.[1][2][3][4][5]

  • Advantage: The pH of 4.5 is a "soft acid" environment. It is acidic enough to suppress silanol interactions but high enough to minimize rapid lactonization. The Polar-Embedded stationary phase provides retention for the polar salt form without needing extreme acidity.

Performance Data Comparison
ParameterMethod A (Legacy C18, pH 2.5)Method B (Polar-Embedded, pH 4.5)
Analyte Retention (

)
4.2 min (Unstable)6.8 min (Stable)
Phthalide Resolution (

)
1.2 (Co-eluting shoulder)> 4.5 (Baseline separation)
Tailing Factor (

)
1.8 (Peak splitting)1.05 (Symmetric)
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.05 µg/mL
Stability (24h Solution) -15% Degradation< 0.2% Change

Part 3: Detailed Experimental Protocols

Reagents & Standards Preparation
  • Diluent: Use 10 mM Ammonium Acetate (pH 6.0). Note: Do not use pure water or acidic diluents for the sample; keep the sample neutral to prevent degradation in the vial.

  • Stock Solution: Dissolve 25 mg of SHPA in 25 mL Diluent (1.0 mg/mL).

  • Impurity Standard: Dissolve 5 mg Phthalide in 10 mL Acetonitrile (stock), then dilute into the method diluent.

Chromatographic Conditions (Method B)

This protocol is the recommended standard for release testing.

  • Instrument: HPLC with UV-PDA or VWD.

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.[1][2][6]

  • Column Temp: 30°C (Do not exceed 35°C to prevent thermal cyclization).

  • Detection: UV @ 225 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min)% Solvent A (10mM NH4OAc pH 4.5)% Solvent B (Acetonitrile)
0.0955
2.0955
12.04060
15.04060
15.1955
20.0955
Method Development Workflow

The following decision tree outlines the logic used to arrive at Method B, complying with Quality by Design (QbD) principles.

MethodLogic Start Start: Analyte Assessment CheckPolarity Is Analyte Polar? Start->CheckPolarity CheckStability Is Analyte Acid-Labile? CheckPolarity->CheckStability StandardC18 Try Standard C18 (pH 2.5) CheckStability->StandardC18 No StrategySwitch Switch Strategy: Increase pH + Polar Retention CheckStability->StrategySwitch Yes (Forms Lactone) Result1 Result: Peak Splitting (In-situ Lactonization) StandardC18->Result1 Result1->StrategySwitch SelectCol Select Polar-Embedded Column (Amide/T3) StrategySwitch->SelectCol SelectpH Buffer pH 4.5 (Ammonium Acetate) SelectCol->SelectpH FinalMethod Final Method: Stable, Sharp Peaks SelectpH->FinalMethod

Caption: Figure 2. Decision tree transitioning from standard methodology to the optimized stability-indicating protocol.

Part 4: Validation Framework (ICH Q2(R2))

To ensure this method is "Publishable" and regulatory compliant, the following validation parameters must be satisfied.

  • Specificity: Inject pure SHPA, pure Phthalide, and a spiked mixture.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between SHPA and Phthalide. Purity Angle < Purity Threshold (PDA analysis).
      
  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance Criteria:

      
      .
      
  • Robustness (pH): Vary Mobile Phase A pH by

    
     units.
    
    • Critical Check: Ensure the separation of the salt and lactone is maintained at pH 4.3 and 4.7.

  • Solution Stability: Store sample in autosampler for 24 hours.

    • Critical Check: Growth of Phthalide peak must be < 0.1%. If growth occurs, lower the autosampler temperature to 5°C.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

  • Sielc Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). Phthalide Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: Quantitative Analysis of Moisture Content in Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-[2-(hydroxymethyl)phenyl]acetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nepafenac. As a sodium carboxylate salt containing a hydroxymethyl moiety, this molecule presents unique analytical challenges: it is inherently hygroscopic, basic in solution, and susceptible to intramolecular cyclization (lactonization) under thermal stress.

This guide evaluates four moisture determination methodologies. Coulometric Karl Fischer (KF) with an Oven Sample Processor is identified as the superior protocol for precision and accuracy, particularly for low-moisture specifications (<0.5%). While Loss on Drying (LOD) provides a rapid estimation, it is prone to false positives due to thermal degradation. Volumetric KF is a viable alternative for high-moisture crude samples (>1.0%), provided solubility challenges are managed with formamide co-solvents.

The Challenge: Chemical Context & Hygroscopicity

The analyte, Sodium 2-[2-(hydroxymethyl)phenyl]acetate, possesses two functional groups that complicate moisture analysis:

  • Sodium Carboxylate (

    
    ):  Imparts basicity and high hygroscopicity. In methanol-based KF reagents, the pH shift can slow the reaction rate.
    
  • Hydroxymethyl Group (

    
    ):  Under high thermal stress (LOD), this group can react with the carboxylate to form a phthalide derivative (lactonization), releasing a molecule of water chemically rather than physically. This leads to overestimation of moisture content in thermal methods.
    
Decision Matrix: Method Selection

MethodSelection Start Start: Select Method CheckMoisture Expected Moisture Content? Start->CheckMoisture CheckType Sample Nature? CheckMoisture->CheckType < 1.0% Volumetric Method B: Volumetric KF (>1.0% H2O) CheckMoisture->Volumetric > 1.0% Coulometric Method C: Coulometric KF (<1.0% H2O, High Precision) CheckType->Coulometric Routine QC TGA Method D: TGA (Structural/Kinetic Analysis) CheckType->TGA R&D / Characterization LOD Method A: Loss on Drying (Rough Estimate Only) Volumetric->LOD If rapid/approx acceptable

Figure 1: Decision tree for selecting the appropriate moisture analysis method based on sample constraints.

Comparative Analysis of Methodologies

The following data represents typical performance metrics observed during the validation of sodium phenylacetate derivatives.

FeatureMethod A: Loss on Drying (LOD) Method B: Volumetric KF Method C: Coulometric KF (Oven) Method D: TGA
Principle Gravimetric loss at fixed tempIodine titration (Stoichiometric)Electrochemical Iodine generationMass loss vs. Temp/Time
Detection Limit ~0.1%~0.01% (100 ppm)~0.0001% (1 ppm)~0.01%
Sample Size Large (1–5 g)Medium (0.1–0.5 g)Small (0.01–0.1 g)Small (5–20 mg)
Interference High: Thermal degradation (Lactonization)Med: Solubility issues; pH shiftLow: Matrix separation via ovenLow: Kinetic separation
Precision (RSD) > 5.0%1.0 – 2.0%< 0.5% N/A (Characterization)
Verdict Not Recommended for final release.Acceptable for wet cake/crude.Gold Standard for pure API.Required for defining drying parameters.

Deep Dive: The Superior Protocol

Method C: Coulometric Karl Fischer with Oven Sample Processor

For Sodium 2-[2-(hydroxymethyl)phenyl]acetate, direct injection often fails because the salt does not fully dissolve in standard methanolic anolytes, leading to "coating" of the platinum electrodes and drift instability.

The Solution: Use an Oven Sample Processor . The sample is heated in a sealed vial; the moisture evaporates and is transferred by a dry carrier gas (Nitrogen) into the titration cell. The salt never touches the cell.

4.1. Scientific Rationale (Causality)
  • Matrix Separation: Prevents the basic sodium salt from shifting the anolyte pH (optimal KF reaction occurs at pH 5–7).

  • Prevention of Side Reactions: By keeping the sample out of the methanol-rich cell, we avoid potential esterification of the hydroxymethyl group with the solvent.

  • Drift Correction: The system automatically subtracts background moisture (drift), essential for low-level analysis.

4.2. Experimental Protocol (Step-by-Step)

Equipment:

  • Coulometric KF Titrator (e.g., Metrohm 851 or Mettler Toledo C30).

  • Oven Sample Processor unit.

  • Reagents: Commercially available Generator Solution (Diaphragm-less preferred for ease of cleaning).

Workflow:

  • System Preparation:

    • Condition the titration cell until drift is stable (< 5 µ g/min ).

    • Set Oven Temperature: 140°C . (Determined via TGA to be high enough to release bound water but below the degradation/cyclization onset of ~160°C).

    • Carrier Gas: Dry Nitrogen at 50–60 mL/min.

  • Sample Preparation:

    • Weigh 50–100 mg of Sodium 2-[2-(hydroxymethyl)phenyl]acetate directly into a crimp-top headspace vial.

    • Crucial Step: Perform weighing in a glove box or low-humidity environment (<30% RH) as the salt is hygroscopic.

    • Immediately crimp the cap with a PTFE-lined septum.

  • Analysis:

    • Place vial in the oven rack.

    • Start the method: The needle pierces the septum, heats the vial to 140°C.

    • Moisture is transferred to the cell and titrated.

    • Calculation: Result (%) =

      
      
      
  • Self-Validating Check:

    • Run a Water Standard (1.0%) or Sodium Tartrate Dihydrate (solid standard) before the sample set.[1] Recovery must be 95–105%.

Alternative Protocol: Volumetric KF (Direct Injection)

If an oven module is unavailable, Volumetric KF is the backup. However, solubility is the limiting factor .

Modifications required for Sodium Salts:

  • Solvent System: Pure Methanol is insufficient. Use a Formamide:Methanol (1:1) mixture. Formamide improves the solubility of polar sodium salts.

  • Buffering: If the pH exceeds 8 (check with pH paper), add Benzoic Acid (approx. 5g per 50mL solvent) to buffer the solution back to the optimal range (pH 5–7).

Visualization: The Karl Fischer Reaction Mechanism

Understanding the chemistry ensures the analyst understands why pH and solubility matter.

KF_Mechanism Reagents Reagents: I2 + SO2 + Base (B) + ROH (Alcohol) Step1 Step 1: Esterification SO2 + ROH + B -> [BH]SO3R Reagents->Step1 Step2 Step 2: Oxidation (Water Consumption) [BH]SO3R + I2 + H2O + 2B -> [BH]SO4R + 2[BH]I Step1->Step2 Requires H2O SideReaction Risk: Side Reaction High pH (>8) causes I2 disproportionation (Fading Endpoint) Step2->SideReaction If Sample is Basic (Na-Salt)

Figure 2: The Bunsen reaction mechanism adapted for KF titration. Note the dependency on pH and alcohol (ROH).

References

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination. Rockville, MD: United States Pharmacopeial Convention.

  • MacLeod, S. K. (1991). "Moisture determination using Karl Fischer titrations." Analytical Chemistry, 63(10), 557A-566A. (Foundational text on interfering side reactions).

  • Metrohm AG. "Water Determination by Karl Fischer Titration: Monograph." (Detailed solubility data for sodium carboxylates and Formamide usage).

  • European Pharmacopoeia (Ph.[2] Eur.). Chapter 2.5.12 Water: Semi-Micro Determination.

  • Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Reference for pH buffering in KF).

Sources

A Comparative Guide to the Solid-State Forms of Diclofenac Sodium: An X-ray Diffraction Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Pharmaceutical Analysis Division

Notice of Clarification: Initial research for this guide was directed at the polymorphic forms of Sodium 2-[2-(hydroxymethyl)phenyl]acetate. However, a comprehensive search of scientific literature and databases revealed no publicly available information on the polymorphism or X-ray diffraction patterns of this specific compound. To provide a valuable and illustrative technical guide on the principles of polymorphic comparison using X-ray Diffraction (XRD), we have pivoted to a well-documented and structurally relevant alternative: Diclofenac Sodium . This widely used non-steroidal anti-inflammatory drug (NSAID) is known to exhibit multiple crystalline forms, including hydrates, making it an excellent model for this comparative analysis.

Introduction: The Critical Role of Polymorphism in Pharmaceuticals

In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug.[1][2] These properties, including solubility, dissolution rate, stability, and bioavailability, are critical determinants of a drug's therapeutic efficacy and safety.[3] For a BCS Class II drug like diclofenac, which has low solubility and high permeability, controlling the solid form is especially crucial.[4][5]

Diclofenac sodium, the sodium salt of [2-(2,6-dichloroanilino)phenyl]acetic acid, is a prime example of a compound that can crystallize in various forms, including anhydrous polymorphs and several hydrates.[6][7] The presence of different crystalline forms necessitates robust analytical techniques for their identification and characterization. Among these, Powder X-ray Diffraction (PXRD) stands out as the definitive method for distinguishing between polymorphs. Each crystalline form produces a unique diffraction pattern, a "fingerprint," derived from the specific arrangement of atoms in its crystal lattice.[8]

This guide provides a comparative analysis of the XRD patterns of different solid-state forms of diclofenac sodium. We will delve into the experimental methodology for obtaining high-quality XRD data, present a side-by-side comparison of the diffraction patterns, and discuss the implications of these differences for pharmaceutical development.

Experimental Methodology: Unveiling the Crystalline Fingerprint

The reliable identification of polymorphs is contingent upon the meticulous execution of experimental protocols. The following sections detail the preparation of various diclofenac sodium forms and the subsequent analysis by PXRD.

Preparation of Diclofenac Sodium Solid-State Forms

The generation of different polymorphic and hydrated forms of a compound is typically achieved by varying crystallization conditions such as solvent, temperature, and humidity.

  • Anhydrous Form: Needle-like crystals of the anhydrous form can be obtained by dissolving diclofenac sodium in a 4:1 (by volume) mixture of acetonitrile and methanol, followed by slow evaporation of the solvent.[4]

  • 4.75-Hydrate: Plate-like crystals of the 4.75-hydrate are typically formed by dissolving anhydrous diclofenac sodium in distilled water and allowing for slow evaporation.[4]

  • 3.5-Hydrate (Hemiheptahydrate): This form can be crystallized by dissolving the anhydrous material in tetrahydrofuran and then slowly evaporating the solution.[4]

  • Tetrahydrate: Another hydrated species can be formed when the anhydrous form is exposed to a relative humidity of around 60% at 25°C.[3]

Powder X-ray Diffraction (PXRD) Analysis

The distinct crystal structures of the different solid forms of diclofenac sodium are elucidated using PXRD.

Protocol for PXRD Data Acquisition:

  • Sample Preparation: A small amount of the crystalline powder (typically 10-50 mg) is gently ground to a fine, uniform powder to minimize preferred orientation effects. The powder is then carefully packed into a sample holder.

  • Instrumentation: A modern powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection: The instrument is configured to scan the sample over a specific range of 2θ angles, typically from 5° to 40°. The scan speed and step size are optimized to obtain a high-resolution diffractogram. For instance, a scan speed of 2° per minute and a step size of 0.02° are common parameters.[9]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for each form. The peak positions (2θ values) are determined by the unit cell dimensions of the crystal, while the peak intensities are related to the arrangement of atoms within the unit cell.

experimental_workflow

Comparative Analysis of XRD Patterns

The powder XRD patterns of the anhydrous and various hydrated forms of diclofenac sodium exhibit significant differences, allowing for their unambiguous identification. The following table summarizes the characteristic diffraction peaks for each form.

Anhydrous Form 4.75-Hydrate 3.5-Hydrate Tetrahydrate
2θ Angle (°) 2θ Angle (°) 2θ Angle (°) 2θ Angle (°)
6.37.28.18.5
6.79.510.211.2
8.513.814.515.2
11.215.616.317.2
15.219.120.519.9
17.221.522.827.1
19.924.025.127.9
27.126.827.437.9
27.928.529.8-
37.930.131.2-
Note: The peak positions are approximate and may vary slightly depending on the experimental conditions. The data is compiled from representative patterns found in the literature.[3][4][10]

The distinct differences in the peak positions are a direct consequence of the different crystal packing and unit cell parameters of each form. The anhydrous form shows a characteristic set of peaks at lower 2θ angles, which are clearly absent or shifted in the hydrated forms. The various hydrates also display unique diffraction patterns from one another, arising from the different number and arrangement of water molecules within the crystal lattice.

Discussion: Implications of Polymorphism for Drug Development

The ability to differentiate between the solid-state forms of diclofenac sodium is not merely an academic exercise; it has profound implications for pharmaceutical manufacturing and product performance.

  • Stability and Storage: Different polymorphs and hydrates exhibit varying degrees of stability. For instance, the anhydrous form of diclofenac sodium can convert to a tetrahydrate upon exposure to humidity.[3] This transformation can alter the drug's dissolution profile and potentially impact its efficacy. Therefore, understanding the stable form under various storage conditions is critical for ensuring product quality and shelf-life.

  • Bioavailability: The solubility and dissolution rate of a drug are often dependent on its crystalline form. It has been shown that the anhydrous form of diclofenac sodium dissolves faster than its hydrated counterpart.[3] This difference in dissolution can directly affect the rate and extent of drug absorption in the body, thereby influencing its bioavailability.

  • Process Control: During the manufacturing process, it is essential to control the crystallization conditions to consistently produce the desired polymorphic form. PXRD is an indispensable tool for in-process control and final product testing to ensure batch-to-batch consistency.

polymorph_relationship

Conclusion

The solid-state landscape of diclofenac sodium is a clear illustration of the importance of polymorphism in the pharmaceutical industry. Powder X-ray diffraction provides a powerful and indispensable tool for the identification, characterization, and quality control of these different crystalline forms. A thorough understanding of the XRD patterns of each polymorph and hydrate is essential for ensuring the development of a stable, safe, and effective drug product. This guide has provided a framework for the comparative analysis of diclofenac sodium's solid-state forms, highlighting the critical interplay between crystal structure and pharmaceutical properties.

References

  • Oyama, H., Miyamoto, T., & Uekusa, H. (2021). Solid-State Dehydration Mechanism of Diclofenac Sodium Salt Hydrates. Crystals, 11(4), 421. [Link]

  • Diamond Light Source. (n.d.). Polymorphism in painkillers: a crystallographer's headache. [Link]

  • Frampton, C. (2007). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology, 31(10), 66-78. [Link]

  • Rodomonte, A., Antoniella, E., Bertocchi, P., Gaudiano, M. C., Manna, L., & Bartolomei, M. (2008). Different crystal morphologies arising from different preparation methods of a same polymorphic form may result in different properties of the final materials: the case of diclofenac sodium trihydrate. Journal of pharmaceutical and biomedical analysis, 48(2), 477–481. [Link]

  • Nokhodchi, A., Javadzadeh, Y., & Siahi-Shadbad, M. R. (2013). Preparation, Characterization and Dissolution of Solid Dispersion of Diclofenac Sodium Using Eudragit E-100. Journal of Applied Pharmaceutical Science, 3(7), 06-12. [Link]

  • Fini, A., Di Graci, S., Bassini, G., & Rabasco, A. M. (2008). Thermal study of polymorphism among diclofenac salts with alkyl and alkylhydroxy amines. Molecules, 13(12), 3019–3031. [Link]

  • Reck, G., Faust, G., & Dietz, G. (1988). [X-ray crystallographic studies of diclofenac-sodium--structural analysis of diclofenac-sodium tetrahydrate]. Pharmazie, 43(11), 771–774. [Link]

  • Mirsra, A., & Panda, S. (2020). Salt Cocrystal of Diclofenac Sodium-L-Proline: Structural, Pseudopolymorphism, and Pharmaceutics Performance Study. Pharmaceutics, 12(7), 690. [Link]

  • Shinde, A. J., & Patil, S. B. (2012). STUDYING THE IMPACT OF FORMULATION AND PROCESSING PARAMETERS ON THE RELEASE CHARACTERISTICS FROM HYDROXYPROPYL METHYLCELLULOSE MATRIX TABLETS OF DICLOFENAC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 493-501. [Link]

  • Bertocchi, P., Antoniella, E., Gaudiano, M. C., Manna, L., & Rodomonte, A. (2006). Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium: comparison with anhydrous form. Journal of pharmaceutical and biomedical analysis, 40(4), 846–853. [Link]

  • Ali, S., Hasan, M., & Lali, F. (2010). Preparation, characterization and dissolution studies of fast release diclofenac sodium tablets from PVP solid dispersions. Pharmaceutical Development and Technology, 15(2), 169-175. [Link]

  • Al-kassas, R., & Al-Gohary, O. (2014). Formulation and in vivo evaluation of diclofenac sodium sustained release matrix tablet: Effect of compression force. Journal of Chemical and Pharmaceutical Research, 6(5), 1136-1145. [Link]

  • Fini, A., Fazio, G., & Rabasco, A. M. (2013). Thermal study of polymorphism among diclofenac salts with alkyl and alkylhydroxy amines. Journal of thermal analysis and calorimetry, 111(3), 1957-1964. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Preparation and characterization of a range of Diclofenac salts. Journal of pharmaceutical sciences, 94(5), 929–939. [Link]

  • Bertocchi, P., Antoniella, E., Gaudiano, M. C., Manna, L., & Rodomonte, A. (2006). Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium: comparison with anhydrous form. Journal of pharmaceutical and biomedical analysis, 40(4), 846–853. [Link]

  • Ali, S., Hasan, M., & Lali, F. (2010). Preparation, characterization and dissolution studies of fast release diclofenac sodium tablets from PVP solid dispersions. Pharmaceutical Development and Technology, 15(2), 169-175. [Link]

  • Al-kassas, R., & Al-Gohary, O. (2014). Formulation and in vivo evaluation of diclofenac sodium sustained release matrix tablet: Effect of compression force. Journal of Chemical and Pharmaceutical Research, 6(5), 1136-1145. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.